molecular formula C12H11NO3 B14374907 (5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one CAS No. 90141-20-1

(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one

Cat. No.: B14374907
CAS No.: 90141-20-1
M. Wt: 217.22 g/mol
InChI Key: YSESCCVMDYGJPK-UHFFFAOYSA-N
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Description

(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a methoxyphenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one typically involves the condensation of 4-methoxyaniline with 4-methyl-2-furoic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the final product. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The furan ring may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A compound with a similar ester functional group but different overall structure.

    Phenol derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one is unique due to its combination of a furan ring and an imine group, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

90141-20-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)imino-4-methylfuran-2-one

InChI

InChI=1S/C12H11NO3/c1-8-7-11(14)16-12(8)13-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3

InChI Key

YSESCCVMDYGJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1=NC2=CC=C(C=C2)OC

Origin of Product

United States

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